molecular formula C18H21NO5S B288357 N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Numéro de catalogue B288357
Poids moléculaire: 363.4 g/mol
Clé InChI: PAYDMMYXDIIGOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a protein that is overexpressed in certain types of cancer, such as breast cancer, and plays a critical role in tumor growth and metastasis. TAK-285 has shown promising results in preclinical studies as a potential treatment for HER2-positive cancers.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of the HER2 receptor, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This inhibition of HER2 signaling leads to decreased proliferation and increased apoptosis of HER2-positive cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of the multidrug resistance protein (MRP1), which is involved in drug resistance in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is its high specificity for HER2, which reduces the risk of off-target effects. However, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective HER2 inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the development of more effective drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide may help to overcome its limitations in vivo.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide involves several steps, including the reaction of 2,4-dimethylphenol with ethyl bromoacetate to form ethyl 2,4-dimethylphenylacetate. This intermediate is then reacted with sodium methoxide to form 2,4-dimethylphenol-5-methoxycarbonylmethyl ether. The final product, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, is obtained by reacting 2,4-dimethylphenol-5-methoxycarbonylmethyl ether with 3,4-methylenedioxybenzenemethylamine and benzenesulfonyl chloride.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide inhibits the growth of HER2-positive breast cancer cells and induces cell death. In vivo studies in mouse models of breast cancer have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide significantly reduces tumor growth and metastasis.

Propriétés

Nom du produit

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Formule moléculaire

C18H21NO5S

Poids moléculaire

363.4 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-4-22-17-7-12(2)13(3)8-18(17)25(20,21)19-10-14-5-6-15-16(9-14)24-11-23-15/h5-9,19H,4,10-11H2,1-3H3

Clé InChI

PAYDMMYXDIIGOQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

SMILES canonique

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.